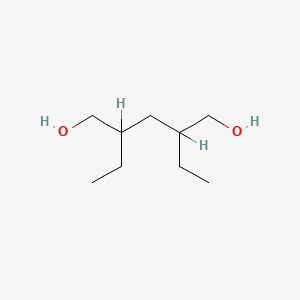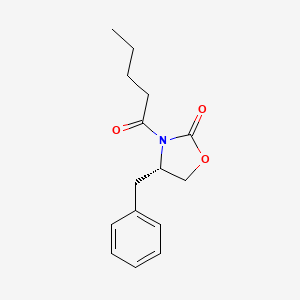
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves one-pot reactions, which are efficient methods that can combine multiple steps into a single process. For example, the one-pot synthesis of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids has been reported as an economical source of enantiopure α,α-dialkyl α-amino acids . Although the exact synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using single-crystal X-ray diffraction and further optimized using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.
Chemical Reactions Analysis
The chemical reactivity of oxazolidinone derivatives can be quite diverse. For example, the anions of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones can undergo fragmentation-recombination processes to generate other compounds, which can then be converted into α,β-dialkylated α,β-diaminopropionic acids through acidic methanolysis . This suggests that (S)-4-benzyl-3-pentanoyloxazolidin-2-one could also participate in various chemical reactions, potentially leading to the formation of valuable chiral building blocks for pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like (S)-4-benzyl-3-pentanoyloxazolidin-2-one can be inferred from studies on similar molecules. For instance, the spectroscopic properties (FT-IR, NMR, UV-Vis, and Mass) of a pyrazolopyrimidinone derivative were thoroughly characterized, providing insights into the electronic structure and potential reactivity of the molecule . Additionally, theoretical calculations such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can provide valuable information about the reactivity and stability of such compounds .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Research has led to the synthesis of novel compounds with potential biological activities. For instance, derivatives bearing thiazolidinone and oxazolidinone nuclei have been synthesized and evaluated for antimicrobial, antioxidant, anticancer, and other therapeutic effects. The structural modifications in these compounds aim to enhance their biological efficacy and reduce toxicity (Crimmins, Christie, & Hughes, 2012).
Antimicrobial and Antifungal Activities
- Several studies have synthesized novel thiazolidinone derivatives with significant antimicrobial and antifungal activities. These compounds exhibit potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as therapeutic agents for infectious diseases (Vicini et al., 2006).
Antihypertensive and Cardiovascular Effects
- Novel thiazolidinone derivatives have been investigated for their antihypertensive and cardiovascular effects. These compounds show promising vasorelaxing activities and potential as antihypertensive agents, contributing to the development of new treatments for hypertension and related cardiovascular disorders (Bhandari et al., 2009).
Anticancer Potential
- The synthesis of thiazolidinone and oxazolidinone derivatives has also explored their potential as anticancer agents. Some derivatives demonstrate significant inhibitory effects on cancer cell growth, suggesting their utility in cancer therapy (Küçükgüzel et al., 2013).
Chemical Synthesis and Methodology
- The chemical synthesis of these compounds involves innovative methodologies, including microwave-assisted synthesis and green chemistry approaches. These methods aim to enhance the efficiency and sustainability of the synthetic processes, yielding compounds with potential applications in medicinal chemistry and agriculture (Singh et al., 2017).
Propriétés
IUPAC Name |
(4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLGXGCFEVCOFV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-benzyl-3-pentanoyloxazolidin-2-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

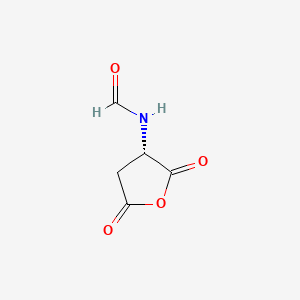

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)


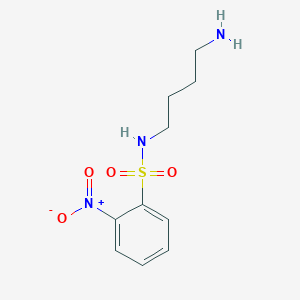
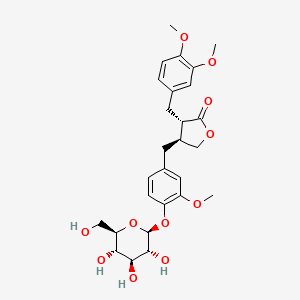

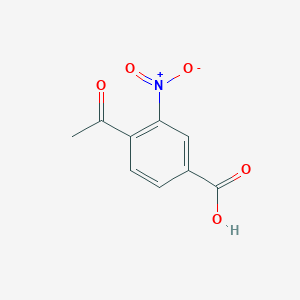
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
